Product packaging for Diethylcarbamazine pamoate(Cat. No.:CAS No. 56973-50-3)

Diethylcarbamazine pamoate

Cat. No.: B12783992
CAS No.: 56973-50-3
M. Wt: 587.7 g/mol
InChI Key: BDLFTHFBZRBSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylcarbamazine pamoate is a chemical salt form of Diethylcarbamazine (DEC), provided for research and development purposes. Diethylcarbamazine is a synthetic piperazine derivative with recognized anthelmintic properties . Its primary research value lies in its historical and ongoing use in the study of filarial infections. It has been a cornerstone for investigating treatments for lymphatic filariasis (caused by Wuchereria bancrofti , Brugia malayi , or Brugia timori ), loiasis (caused by Loa loa ), and tropical pulmonary eosinophilia . The precise mechanism of action of diethylcarbamazine is complex and not fully elucidated, but research indicates it involves sensitizing microfilariae to attack by the host's immune system. Studies suggest that diethylcarbamazine inhibits arachidonic acid metabolism in microfilariae, affecting both the 5-lipoxygenase and cyclooxygenase pathways . This alteration of the parasite's membranes promotes cell death and phagocytosis . A significant area of study involves the host's adverse response to the destruction of parasites, such as the Mazzotti reaction, which is characterized by rash, itching, and fever . Researchers are advised that this product is strictly for laboratory research. It is not intended for diagnostic or therapeutic use. All necessary safety data sheets and handling protocols must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H37N3O7 B12783992 Diethylcarbamazine pamoate CAS No. 56973-50-3

Properties

CAS No.

56973-50-3

Molecular Formula

C33H37N3O7

Molecular Weight

587.7 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-diethyl-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C23H16O6.C10H21N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h1-10,24-25H,11H2,(H,26,27)(H,28,29);4-9H2,1-3H3

InChI Key

BDLFTHFBZRBSSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Diethylcarbamazine Pamoate

Established Synthetic Routes for Diethylcarbamazine (B1670528) Core

The synthesis of the diethylcarbamazine (DEC) core, chemically known as N,N-diethyl-4-methylpiperazine-1-carboxamide, is primarily achieved through a straightforward and well-established nucleophilic acyl substitution reaction. wikipedia.org The most common industrial synthesis involves the reaction between two key precursors: 1-methylpiperazine (B117243) and diethylcarbamoyl chloride.

The key reactants and their roles in this synthesis are summarized in the table below.

ReactantChemical NameRole in Synthesis
1-Methylpiperazine1-MethylpiperazineNucleophile (Provides the piperazine (B1678402) ring)
Diethylcarbamoyl ChlorideN,N-Diethylcarbamoyl chlorideElectrophile (Provides the diethylcarbamoyl group)
Base (optional)e.g., Pyridine, TriethylamineAcid Scavenger (Neutralizes HCl byproduct)

Approaches to Pamoate Salt Formation

While diethylcarbamazine is frequently formulated as a citrate (B86180) salt, the formation of diethylcarbamazine pamoate involves a standard acid-base reaction to create a salt from the basic DEC molecule and the acidic pamoic acid. Pamoic acid, also known as embonic acid, is a dicarboxylic acid, meaning it has two acidic protons that can react with a base.

The general principle for forming a pamoate salt with a basic, amine-containing compound like diethylcarbamazine involves combining the two components in a suitable solvent system. A common method is to react a soluble salt of the base (e.g., diethylcarbamazine hydrochloride) with a soluble salt of pamoic acid (e.g., disodium (B8443419) pamoate) in a solvent like water or an alcohol-water mixture. google.com The resulting this compound is significantly less soluble in the reaction medium than the starting salts, causing it to precipitate out of the solution. The precipitate can then be isolated by filtration, washed to remove any remaining starting materials, and dried.

Alternatively, the free base of diethylcarbamazine can be dissolved in a solvent and reacted directly with a solution of pamoic acid. google.com The choice of solvent is critical to ensure that the final pamoate salt is insoluble and can be easily collected. This process yields a stable salt form of the drug.

Exploration of Novel Diethylcarbamazine Derivatives for Enhanced Pharmacological Profiles

The development of new antifilarial agents often uses the diethylcarbamazine structure as a scaffold for designing novel derivatives with improved efficacy, better target selectivity, or different pharmacological properties. This exploration is guided by structure-activity relationship studies and rational drug design principles.

Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features of diethylcarbamazine responsible for its antifilarial activity. nih.gov These studies involve synthesizing a series of analogs where specific parts of the molecule are altered and then testing their biological activity in preclinical models. The findings from these studies provide a set of guiding principles for designing more potent derivatives.

Key SAR findings for diethylcarbamazine analogs include:

Essential Pharmacophores : The microfilaricidal activity is dependent on two key pharmacophores: the tertiary amine within the piperazine ring and the oxygen atom of the amide (carbamoyl) group. acs.org The presence of both is necessary for significant activity.

Spatial Arrangement : The relative spatial and angular relationship between these two pharmacophores is a critical determinant of activity. Analogs where this optimal orientation is disrupted, such as in certain rigid cyclobutane (B1203170) derivatives, show a loss of activity despite retaining the key functional groups. nih.govacs.org

Structural Flexibility : A degree of flexibility in the carbon skeleton that supports the two pharmacophores is permissible. A variety of structures linking the essential groups can result in active compounds, provided the crucial spatial orientation is maintained. acs.org

Substitutions : The addition of other functional groups to the molecule, beyond the core structure, often leads to a decrease or complete loss of activity. acs.org

Molecular FeatureImportance for ActivityObservation
Piperazine Tertiary AmineEssentialActs as a key pharmacophore; modifications often reduce activity.
Amide OxygenEssentialActs as the second key pharmacophore.
Diethyl GroupsImportantModifications can alter potency and pharmacokinetic properties.
N-Methyl GroupToleratedCan be replaced with other small alkyl groups without complete loss of activity.
Carbon SkeletonToleratedCan be varied, but the spatial relationship of pharmacophores must be maintained.

Building on SAR data, rational design approaches aim to create new DEC analogs by targeting specific biological pathways or macromolecules within the parasite. This strategy moves beyond simple trial-and-error modification to a more targeted approach for discovering novel antifilarial agents.

One rational design strategy involves identifying unique and essential proteins in the parasite that are not present in the host, thereby minimizing potential off-target effects. For example, the Ca²⁺-binding protein calumenin has been identified as a nematode-specific drug target. nih.gov Using computational modeling and structure-based virtual screening, researchers can design molecules that specifically bind to and inhibit such targets. This approach led to the identification of itraconazole (B105839) as a potential ligand that targets nematode calumenin, demonstrating a novel mechanism of action distinct from DEC. nih.gov

Another approach involves creating hybrid molecules or derivatives that target different biological pathways. For instance, chalcone (B49325) derivatives have been synthesized and evaluated for antifilarial activity by targeting glutathione-S-transferase (GST), an essential enzyme in the parasite. researchgate.net Similarly, piperidine (B6355638) derivatives have been developed to target thymidylate synthase, an enzyme critical for DNA synthesis in the parasite. researchgate.net These rationally designed analogs aim to exploit different biochemical vulnerabilities of the filarial worms, offering new avenues for therapeutic intervention.

Advanced Structural Elucidation Techniques for Diethylcarbamazine Pamoate

Spectroscopic Analyses in Academic Research (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are paramount in determining the molecular structure and purity of pharmaceutical compounds. For diethylcarbamazine (B1670528) pamoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a detailed picture of its chemical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the context of diethylcarbamazine pamoate, the ¹H NMR spectrum would be a composite of the signals from both the diethylcarbamazine and pamoate moieties. For the diethylcarbamazine cation, characteristic signals would include triplets and quartets corresponding to the ethyl groups, and singlets for the N-methyl and piperazine (B1678402) ring protons. The pamoic acid portion would exhibit distinct signals in the aromatic region, as well as a singlet for the methylene (B1212753) bridge protons. The formation of the salt would likely induce shifts in the proton signals of both components, particularly those in proximity to the sites of ionic interaction—the piperazine nitrogens of diethylcarbamazine and the carboxylate groups of pamoic acid.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the compound. The spectrum of this compound would show a combination of resonances for both the diethylcarbamazine and pamoate ions. Key signals for diethylcarbamazine would include those for the ethyl carbons, the piperazine ring carbons, the N-methyl carbon, and the carbonyl carbon of the carbamoyl (B1232498) group. nih.gov Pamoic acid would contribute a series of signals for its aromatic carbons, the methylene bridge carbon, and the carboxylate carbons. chemicalbook.com The ionic interaction in the salt is expected to cause noticeable shifts in the chemical shifts of the carbons near the charged centers compared to their neutral precursor molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Electrospray Ionization-Mass Spectrometry (ESI-MS): For a salt like this compound, ESI-MS would be the technique of choice. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated diethylcarbamazine molecule ([C₁₀H₂₁N₃O + H]⁺). nih.govnih.gov In negative ion mode, a peak for the deprotonated pamoate molecule ([C₂₃H₁₆O₆ - H]⁻) would be observed. nih.gov

Tandem Mass Spectrometry (MS/MS): To gain further structural information, tandem MS (or MS/MS) experiments can be performed on the isolated parent ions of both diethylcarbamazine and pamoic acid. The fragmentation of the diethylcarbamazine ion would likely involve cleavage of the ethyl groups and fragmentation of the piperazine ring. libretexts.orgchemguide.co.uk The fragmentation of the pamoate ion would be expected to show losses of CO₂ and other characteristic cleavages of the naphthoic acid structure. nih.govcsic.es

TechniqueComponentExpected Key Observations
¹H NMRDiethylcarbamazineSignals for ethyl, N-methyl, and piperazine protons.
¹H NMRPamoateAromatic and methylene bridge proton signals.
¹³C NMRDiethylcarbamazineResonances for ethyl, piperazine, N-methyl, and carbonyl carbons. nih.gov
¹³C NMRPamoateSignals for aromatic, methylene, and carboxylate carbons. chemicalbook.com
ESI-MS (+)DiethylcarbamazinePeak for the protonated molecule. nih.govnih.gov
ESI-MS (-)PamoatePeak for the deprotonated molecule. nih.gov
Tandem MSDiethylcarbamazineFragmentation of ethyl groups and piperazine ring. libretexts.orgchemguide.co.uk
Tandem MSPamoateLoss of CO₂ and other characteristic fragments. nih.govcsic.es

Crystallographic Studies and Polymorphism Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While no crystal structure of this compound has been reported in the public domain, insights can be gained from the crystallographic studies of related compounds. A study on diethylcarbamazine citrate (B86180) revealed a complex network of hydrogen bonds and conformational flexibility of the diethylcarbamazine molecule. This suggests that in the pamoate salt, the diethylcarbamazine cation would likely adopt a conformation that maximizes electrostatic and hydrogen bonding interactions with the larger pamoate anion.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a pharmaceutical compound can exhibit different physicochemical properties, including solubility, dissolution rate, and stability, which can have significant implications for its bioavailability and therapeutic efficacy. icdd.comresearchgate.netamericanpharmaceuticalreview.comnih.govnih.gov

Investigations into the polymorphism of pamoic acid and its salts with other active pharmaceutical ingredients have revealed a rich polymorphic landscape. Pamoate salts are known to form various crystalline forms, including anhydrous, hydrated, and solvated forms, as well as amorphous solids. The specific crystalline form obtained often depends on the crystallization conditions, such as the solvent system, temperature, and rate of crystallization. Given the propensity of pamoate salts to exhibit polymorphism, it is highly probable that this compound could also exist in multiple crystalline forms. A thorough investigation using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be necessary to identify and characterize any potential polymorphs of this compound.

AspectExpected Features for this compound
Crystal PackingComplex hydrogen bonding network between diethylcarbamazine and pamoate ions.
ConformationFlexible conformation of the diethylcarbamazine cation to optimize interactions.
PolymorphismHigh likelihood of multiple crystalline forms (anhydrous, hydrated, solvated, amorphous). icdd.comresearchgate.netamericanpharmaceuticalreview.comnih.govnih.gov
Analytical TechniquesXRPD, DSC, and TGA for polymorph screening and characterization.

Computational Chemistry Approaches for Conformation and Interactions

Computational chemistry offers powerful tools to complement experimental data by providing insights into the conformational preferences and intermolecular interactions of molecules at an atomic level.

In the absence of a crystal structure for this compound, computational modeling can be employed to predict its likely three-dimensional structure and the nature of the interactions between the diethylcarbamazine cation and the pamoate anion.

Conformational Analysis

The diethylcarbamazine molecule possesses significant conformational flexibility due to the rotatable bonds in its structure. cwu.edu Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space of the diethylcarbamazine cation to identify its low-energy conformations. slideshare.netwavefun.comunipd.it This information is crucial for understanding how the cation might pack in a crystal lattice and interact with the pamoate anion.

Interaction Studies

Once the low-energy conformations of the individual ions are identified, molecular docking or molecular dynamics simulations can be performed to model the interactions between the diethylcarbamazine cation and the pamoate anion. nih.govyoutube.com These simulations can predict the most stable arrangement of the two ions in the salt, highlighting the key hydrogen bonding and electrostatic interactions that contribute to the stability of the crystal lattice. Quantum chemical calculations can further be used to accurately determine the strength and nature of these intermolecular interactions. slideshare.netwavefun.comunipd.it Such computational studies can provide valuable guidance for experimental efforts to crystallize and characterize this compound. They can also help in understanding the factors that may lead to the formation of different polymorphs. nih.gov

Computational MethodApplication to this compound
Molecular MechanicsSystematic conformational search of the diethylcarbamazine cation. slideshare.netunipd.it
Quantum MechanicsAccurate calculation of low-energy conformations and interaction energies. slideshare.netwavefun.comunipd.it
Molecular DockingPrediction of the preferred binding orientation of the two ions. nih.gov
Molecular DynamicsSimulation of the dynamic behavior and stability of the ion pair in a condensed phase. nih.govyoutube.com

Molecular and Cellular Mechanisms of Action of Diethylcarbamazine Pamoate

Modulation of Arachidonic Acid Metabolism

A significant aspect of diethylcarbamazine's mechanism is its interference with the arachidonic acid metabolic pathway in both the host and the parasite. nih.govpatsnap.comdntb.gov.ua Arachidonic acid is a precursor to various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase pathways, respectively. nih.govyoutube.com DEC inhibits enzymes in both of these pathways, thereby reducing the production of these key mediators. nih.gov

Diethylcarbamazine (B1670528) has been shown to inhibit the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostanoids like prostaglandins, prostacyclin, and thromboxane. drugbank.comnih.gov This inhibition affects both the host's vascular endothelium and the microfilariae themselves. nih.gov One study demonstrated that DEC, at a concentration of 2.5 µM, significantly decreased the release of prostacyclin, prostaglandin E2, and thromboxane B2 from bovine pulmonary arterial endothelial monolayers. nih.gov The reduction was substantial, with prostacyclin release decreasing by 78%, prostaglandin E2 by 57%, and thromboxane B2 by 75%. nih.gov

This effect is attributed to the reduction of prostaglandin H2 synthase (cyclooxygenase) activity. nih.gov Notably, DEC's inhibitory action on the COX pathway extends to the parasite, reducing the microfilarial synthesis of cyclooxygenase products, but it does not have the same effect on platelet prostanoid production in the host. nih.govnih.gov Research has identified that DEC specifically targets the COX-1 isoform as part of its mechanism of action in vivo. nih.govdrugbank.com

Table 1: Effect of Diethylcarbamazine on Cyclooxygenase Pathway Products in Endothelial Cells

EicosanoidPathwayPercent Inhibition
ProstacyclinCyclooxygenase78%
Prostaglandin E2Cyclooxygenase57%
Thromboxane B2Cyclooxygenase75%
Data from a study on bovine pulmonary arterial endothelium monolayers with 2.5 µM DEC. nih.gov

In addition to its effects on the COX pathway, diethylcarbamazine is a known inhibitor of the 5-lipoxygenase (5-LO) pathway. nih.govnih.gov The 5-LO enzyme is critical for the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators. nih.govpharmgkb.org By inhibiting leukotriene synthases, DEC effectively reduces the production of these compounds. nih.gov

Inducible Nitric Oxide Synthase (iNOS) Pathway Involvement

The activity of diethylcarbamazine against microfilariae is critically dependent on the host's inducible nitric oxide synthase (iNOS) pathway. nih.govdrugbank.comatsjournals.org Nitric oxide (NO), generated by iNOS, is a key molecule in host defense against filarial parasites. atsjournals.orgplos.org Research has demonstrated that DEC is ineffective in mice that lack the iNOS gene, highlighting the essential role of this pathway. atsjournals.org

However, it is important to note that DEC does not appear to directly stimulate the production of nitric oxide. atsjournals.orgnih.gov Studies have shown that DEC does not induce the synthesis or secretion of NO from murine macrophages or rat endothelial cells, nor does it enhance the effects of other signaling molecules like interferon-gamma in inducing iNOS. nih.gov Therefore, the current understanding is that DEC's efficacy does not come from inducing host iNOS, but rather requires a functional iNOS pathway to facilitate the clearance of microfilariae. nih.govnih.gov The drug's action appears to be synergistic with the host's existing NO-mediated defense mechanisms.

Sensitization of Microfilariae to Host Immune Responses

A primary mechanism of action for diethylcarbamazine is its ability to sensitize microfilariae to the host's innate immune responses, leading to their rapid clearance from the bloodstream. patsnap.comdrugbank.comwikipedia.org This effect is thought to overcome the parasite's natural immune-evasive strategies.

DEC alters the microfilariae in a way that makes them more susceptible to recognition and attack by host immune cells. patsnap.com The drug enhances the host's immune response, facilitating the phagocytosis of the parasites by white blood cells. patsnap.com While the parasites are not killed directly by the drug in many cases, this sensitization allows the host's own immune system, particularly the innate immune system, to effectively trap and eliminate them. nih.govwikipedia.orgresearchgate.net This leads to a rapid and significant reduction in the number of circulating microfilariae shortly after treatment. nih.govnih.gov

Beyond simply making the parasite a target for immunity, DEC has direct effects on the parasite's internal functions, which contribute to its clearance. One key effect is the disruption of the parasite's arachidonic acid metabolism, which may weaken its cell membranes and make it more vulnerable to immune attack. patsnap.com

Furthermore, DEC impacts the neuromuscular function of the microfilariae. patsnap.com It has been shown to activate specific Transient Receptor Potential (TRP) channels in the muscle cells of nematodes, including Brugia malayi. nih.gov The activation of TRP-2, GON-2, and CED-11 channels allows an influx of calcium ions (Ca2+), which disrupts the parasite's calcium homeostasis. nih.gov This influx leads to hyperpolarization and a spastic paralysis of the parasite's muscles, immobilizing it and preventing its migration through host tissues, thus making it an easier target for the host's immune system. patsnap.comnih.gov

Table 2: Summary of Molecular and Cellular Mechanisms of Diethylcarbamazine Pamoate

Mechanism CategorySpecific ActionConsequence
Arachidonic Acid Modulation Inhibits Cyclooxygenase (COX-1) and 5-Lipoxygenase (5-LO) enzymes.Decreased production of prostaglandins, thromboxanes, and leukotrienes.
iNOS Pathway Involvement Action is dependent on a functional host iNOS pathway.Facilitates clearance of microfilariae via host's nitric oxide-mediated defenses.
Immune Sensitization Makes microfilariae more susceptible to phagocytosis.Rapid clearance of parasites from circulation by host immune cells.
Parasite Homeostasis Disrupts parasite membrane integrity and activates muscle ion channels (TRP channels).Causes spastic paralysis of the parasite, aiding in its immobilization and clearance.

Effects on Filarial Muscular Activity and Reproductive Capabilities (Preclinical Observations)

Diethylcarbamazine (DEC) exerts a significant impact on the neuromuscular system of filarial parasites. Preclinical observations suggest that its mechanism is not directly lethal but rather facilitates the host's immune system to clear the infection. One of the primary effects of DEC is on the muscular activity of microfilariae, the larval stage of the parasite. The drug is believed to cause hyperpolarization of the parasites' muscle cells, which leads to a state of paralysis. patsnap.com This paralysis inhibits the microfilariae from migrating through the host's tissues, effectively immobilizing them. patsnap.comnih.gov

This immobilization makes the parasites more susceptible to the host's innate immune response. nih.govwikipedia.org The mechanism is thought to involve sensitizing the microfilariae to phagocytosis by white blood cells. patsnap.comdrugbank.com By rendering the microfilariae unable to move effectively, DEC allows host immune cells, such as platelets and granulocytes, to adhere to and eliminate them more easily. nih.gov This host-mediated action explains the rapid clearance of microfilariae from the bloodstream observed in vivo, a phenomenon not replicated with the same efficacy in in vitro studies where host immune components are absent. nih.gov

While the primary focus of preclinical studies has been on its microfilaricidal action, the effects on adult worms (macrofilariae) and reproductive capabilities are also considered. By rapidly clearing microfilariae, DEC breaks the transmission cycle of the parasite. patsnap.com The drug is recognized for its ability to clear microfilaremia in infections caused by Wuchereria bancrofti and Brugia malayi. nih.gov

Investigation of Pro-Apoptotic and Anti-inflammatory Pathways in Preclinical Models

Beyond its direct effects on the parasite, diethylcarbamazine is recognized for its potent immunomodulatory and anti-inflammatory properties, which are subjects of ongoing preclinical research. nih.govresearchgate.netdntb.gov.ua These properties are largely attributed to its ability to interfere with the arachidonic acid metabolism in both the parasite and the host. patsnap.comnih.govnih.gov This interference disrupts the production of key inflammatory mediators, including prostaglandins and leukotrienes. nih.gov

Furthermore, evidence suggests that DEC can induce programmed cell death, or apoptosis, in filarial parasites. nih.gov This pro-apoptotic effect presents a potential pathway for its therapeutic action, as inducing apoptosis in the worms could lead to their efficient and controlled elimination by the host's immune system. nih.gov In preclinical models of pulmonary hypertension, DEC treatment was found to restore the levels of apoptosis pathway markers, which were reduced by the disease, back to baseline, indicating a regulatory role in cell death and proliferation processes. nih.govosti.gov

A key molecular target in DEC's anti-inflammatory mechanism is the nuclear factor kappa-B (NF-κB) pathway. scielo.br NF-κB is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

The anti-inflammatory and cellular regulatory effects of diethylcarbamazine have been investigated in preclinical models of severe pulmonary pathologies.

Pulmonary Hypertension (PH)

In a monocrotaline (MCT)-induced model of pulmonary hypertension in mice, DEC demonstrated significant therapeutic potential. nih.govosti.gov Animals with induced PH exhibited increased pulmonary arterial blood flow gradient and velocity, which were significantly reduced following treatment with DEC. nih.gov Histological analysis revealed that DEC reduced the deposition of collagen fibers around the pulmonary arteries. nih.govosti.gov At the molecular level, DEC treatment resulted in an increase in the level of bone morphogenetic protein receptor type 2 (BMPR2), a key protein in vascular health, and a reduction in vascular endothelial growth factor (VEGF) compared to the untreated PH group. nih.gov These findings suggest that DEC attenuates pulmonary hypertension by modulating markers involved in cell proliferation and death. nih.govosti.gov

Parameter Effect of Monocrotaline (MCT) Effect of DEC Treatment in MCT Model
Pulmonary Arterial Blood Flow Increased gradient and velocitySignificant reduction
Collagen Deposition Increased around pulmonary arteriesReduced
BMPR2 Levels DecreasedSignificant increase
VEGF Levels Not specifiedSignificantly reduced
Apoptosis Pathway Markers ReducedReturned to baseline

Acute Lung Injury (ALI)

In a mouse model of acute lung injury induced by carrageenan, DEC showed potent anti-inflammatory activity. nih.govresearchgate.net The carrageenan injection caused significant fluid accumulation in the pleural cavity, infiltration of polymorphonuclear cells (PMNs) into lung tissues, and increased production of inflammatory markers such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and nitrite. nih.govresearchgate.net Oral administration of DEC prior to the inflammatory challenge led to a significant reduction in all of these inflammation markers. nih.gov The treatment preserved the alveolar epithelium and reduced lung tissue injury. This demonstrates DEC's potential as a therapeutic agent for acute lung inflammation. nih.gov

Parameter Effect of Carrageenan Effect of DEC Treatment in Carrageenan Model
Pleural Fluid Accumulation IncreasedSignificantly reduced
PMN Infiltration in Lungs IncreasedSignificantly reduced
TNF-α and IL-1β Expression IncreasedSignificantly reduced
COX-2 and iNOS Expression IncreasedSignificantly reduced
NF-κB Expression IncreasedReduced

Pharmacodynamics of Diethylcarbamazine Pamoate in Preclinical Systems

In Vitro Studies on Parasite Viability and Motility

Historically, a notable paradox has characterized the in vitro activity of diethylcarbamazine (B1670528), where its direct effects on microfilariae were considered minimal compared to its rapid and potent action in vivo. However, more recent research has provided evidence of direct, albeit sometimes subtle, effects on parasite viability and motility.

Studies on Brugia malayi have demonstrated that DEC can directly inhibit the motility of both microfilariae and adult female worms in a concentration-dependent manner. This inhibitory effect is observed to be transient, with motility gradually returning after several hours of exposure. The concentrations required to elicit these effects are within the range of peak plasma concentrations observed in therapeutic use. nih.gov

Table 1: In Vitro Motility Inhibition of Brugia malayi by Diethylcarbamazine
Parasite StageParameterValue
MicrofilariaeEC506 µM
Adult FemaleEC503 µM
Adult FemaleIC50 (at 30 seconds)4.4 ± 0.3 µM

Ultrastructural studies on Wuchereria bancrofti microfilariae have revealed significant morphological alterations following in vitro exposure to DEC at concentrations of 5, 10, and 50 µg/ml. nih.govnih.gov One of the initial effects observed is the loss of the microfilarial sheath. nih.govnih.gov Subsequent and more drastic effects, such as organelle damage, vacuole formation, and cytolysis, are detected after the sheath is lost. nih.govnih.gov These changes, which include nuclear condensation and the formation of lamellar bodies, are indicative of apoptosis, suggesting a direct mechanism of action that leads to programmed cell death. nih.govnih.gov

In other nematode species, such as Ascaris suum, DEC has been shown to have direct effects on parasite muscle cells by activating TRP-2 channels, leading to an influx of calcium. asm.org This action can result in muscle contraction and paralysis, thereby affecting motility. asm.org

Dose-Response Relationships in Animal Models (Excluding Clinical Efficacy)

Preclinical studies in animal models of filariasis have established a clear dose-dependent relationship for the microfilaricidal activity of diethylcarbamazine. In a murine model of Brugia malayi microfilaremia, the administration of a single oral dose of DEC resulted in a reduction of circulating microfilariae that was directly proportional to the dose administered. nih.govresearchgate.net

Table 2: Dose-Dependent Reduction of Brugia malayi Microfilariae in CF1 Mice 24 Hours After a Single Dose of Diethylcarbamazine
Dose (mg/kg body weight)Percentage Reduction in Microfilariae
0.1870%
0.37530%
1.552.6%
6.066%

These findings highlight that the immediate pharmacodynamic effect of clearing microfilariae from the peripheral circulation is directly influenced by the concentration of the drug achieved in the host. A course of therapy similar to that used in humans (6 mg/kg for 10 days) was effective in eliminating over 90% of circulating microfilariae in mice. nih.gov

Time-Dependent Pharmacodynamic Effects in Experimental Infections

The pharmacodynamic effects of diethylcarbamazine in vivo are characterized by a rapid onset of action. In BALB/c mice infected with Brugia malayi, a single oral dose of 100 mg/kg of DEC resulted in a profound reduction in circulating microfilariae within five minutes of administration. nih.gov This rapid clearance from the peripheral blood is a hallmark of DEC's action.

However, this initial effect is often transient. The same study observed that by 24 hours post-treatment, microfilarial levels had begun to recover. nih.gov Two weeks after the single dose, the number of circulating microfilariae had returned to levels approaching those seen before treatment. nih.gov This suggests that the initial rapid sequestration of microfilariae occurs independently of parasite killing. nih.gov

Studies in albino rats infected with Setaria equina further elucidate the time-dependent trafficking of microfilariae following DEC administration. A significant decrease in blood microfilariae was observed as early as 45 minutes post-treatment. researchgate.net This clearance from the blood was accompanied by the trapping of microfilariae in various organs. In lung sections, loss of the microfilarial sheath was observed at 45 minutes, with degeneration occurring at later time points. researchgate.net Degenerated microfilariae were noted in the spleen at 480 minutes after treatment. researchgate.net

Cellular and Tissue-Level Pharmacodynamic Biomarkers

The in vivo administration of diethylcarbamazine leads to distinct cellular and tissue-level changes that serve as pharmacodynamic biomarkers of its activity. A key event is the rapid sequestration of microfilariae from the peripheral circulation into the vascular systems of organs, primarily the liver, but also the lungs, spleen, and kidneys. researchgate.net

In a rodent model using Monanema globulosa, 24 hours after the first dose of DEC, a significant cellular inflammatory response was observed in the dermis. nih.gov This was characterized by the infiltration of neutrophils, eosinophils, and histiocytes, which surrounded the microfilariae. nih.gov This cellular adherence to the parasites is a critical step in their eventual destruction.

At the ultrastructural level, in vivo treatment produces morphological changes in the microfilariae that mirror those seen in vitro. In studies with Wuchereria bancrofti, microfilariae recovered from a patient 40 minutes after DEC administration showed loss of their sheaths. nih.gov At one hour post-treatment, the microfilariae exhibited drastic alterations, including the formation of large vacuoles within the cytoplasm and the complete lysis of cellular organelles. nih.gov These findings point to organelle damage and apoptosis as direct effects of the drug in a physiological setting. nih.gov The adherence of degenerated microfilariae to Kupffer cells and leukocytes in the liver sinusoids of rats infected with Setaria equina further exemplifies the cellular and tissue-level events that underscore the pharmacodynamic action of diethylcarbamazine. researchgate.net

Pharmacokinetics of Diethylcarbamazine Pamoate in Animal Models

Absorption Profiles in Various Animal Species (Preclinical)

The absorption of diethylcarbamazine (B1670528) following oral administration has been investigated in several animal species, revealing variability in its rate and extent. Generally, DEC is readily absorbed from the gastrointestinal tract.

In a comparative study involving jirds and hamsters, differences in absorption and subsequent elimination were noted. When administered orally at a dose of 100 mg/kg, DEC was detectable in the plasma of hamsters for up to 8 hours, whereas in jirds, it was only detectable for 2 hours, suggesting a more rapid absorption and/or elimination in the latter species. nih.gov Even after intraperitoneal administration, plasma concentrations of DEC were sustained for a longer period in hamsters compared to jirds. nih.gov

The following table summarizes the pharmacokinetic parameters related to absorption in different animal models.

Animal SpeciesRoute of AdministrationPeak Plasma Time (Tmax)Peak Plasma Concentration (Cmax)
JirdIntraperitoneal (100 mg/kg)10 minutes20-25 µg/mL
HamsterIntraperitoneal (100 mg/kg)Longer than JirdsData not specified
RatOral1-2 hoursData not specified

Distribution Patterns in Tissues and Biological Compartments (Preclinical)

Following absorption, diethylcarbamazine is widely distributed throughout the body. Preclinical studies indicate that the drug penetrates most tissues, with the notable exception of adipose tissue. medscape.com This extensive distribution is crucial for its efficacy against filarial parasites that reside in various biological compartments, including the lymphatic system.

While specific tissue-to-plasma concentration ratios from comprehensive preclinical studies are not widely published, the general understanding is that DEC does not preferentially accumulate in fatty tissues. This characteristic influences its volume of distribution and elimination half-life. Further research is needed to quantify the precise distribution patterns in various organs and tissues across different animal models to better understand its site-specific activity and potential for tissue-related effects.

Metabolic Pathways and Metabolite Identification (e.g., Diethylcarbamazine N-oxide)

The biotransformation of diethylcarbamazine is a critical aspect of its pharmacokinetics, leading to the formation of several metabolites. The primary and most well-characterized metabolite is Diethylcarbamazine N-oxide. medscape.com

In preclinical animal models, particularly rats and monkeys, the metabolism of DEC has been shown to proceed through N-oxidation. who.int Studies in rats have indicated that the formation of Diethylcarbamazine N-oxide is mediated by the cytochrome P-450 enzyme system. medscape.com Other metabolites that have been identified in animal studies include:

N-ethyl-4-methyl-1-piperazine-carboxamide (MEC)

N-oxides of MEC

4-methyl-piperazine-carboxamide

N,N-diethyl-1-piperazine-carboxamide who.int

The antifilarial action of DEC, which is often rapid and of short duration, is thought to be prolonged by the activity of its metabolites, particularly the N-oxides. msdvetmanual.com

Excretion Routes and Elimination Kinetics in Animal Models

The elimination of diethylcarbamazine and its metabolites occurs through both renal and fecal routes. Urinary excretion is the primary pathway for the parent drug and its N-oxide metabolite. medscape.comwho.int

In jirds and hamsters, studies have shown that only a small fraction of the administered dose, approximately 8%, is excreted as unchanged DEC in the urine and feces. nih.gov The majority of this unmetabolized drug is found in the urine within the first 12 hours after administration. nih.gov Similarly, in rats and monkeys, about 10-20% of an intravenous dose is excreted in the urine as the unchanged drug, with about 5% of the dose being eliminated in the feces. who.int

The elimination half-life of diethylcarbamazine in animal models can vary. In jirds, the drug is completely cleared from the blood circulation within 4 to 8 hours, depending on the dose. nih.gov In hamsters, the elimination is slower, with detectable plasma levels for up to 8 hours after oral administration. nih.gov A generally cited half-life for DEC is approximately 8 hours, though this is primarily based on human studies. medscape.comdrugbank.com

The table below provides a summary of excretion data from preclinical studies.

Animal SpeciesPercentage of Unchanged Drug ExcretedPrimary Excretion RouteTimeframe for Major Excretion
Jirds & Hamsters~8%Urine0-12 hours
Rats & Monkeys10-20% (IV dose)UrineFirst 3 hours (major part)

Factors Influencing Pharmacokinetic Variability in Preclinical Studies

Several factors can contribute to the variability observed in the pharmacokinetics of diethylcarbamazine in preclinical research. These include inherent biological differences between animal species and the physicochemical properties of the drug formulation.

Species-Specific Differences

Significant differences in the ADME of diethylcarbamazine have been observed across various animal species. As noted earlier, the plasma concentration and retention time of DEC differ between jirds and hamsters, with hamsters exhibiting a longer duration of detectable drug levels. nih.gov

Metabolic pathways also show species-dependent variations. While N-oxidation is a key metabolic route in rats, the extent of this process and the profile of other metabolites can differ in other species, which in turn affects the drug's efficacy and duration of action. medscape.commsdvetmanual.com These species-specific pharmacokinetic profiles are a critical consideration when extrapolating preclinical data to predict human responses.

Formulation Impact on Preclinical ADME

The formulation of a drug, particularly its salt form, can significantly influence its absorption and bioavailability. Diethylcarbamazine is often formulated as a citrate (B86180) salt, which is readily absorbed. drugbank.com The pamoate salt, on the other hand, is poorly soluble in water. msdvetmanual.com This characteristic can lead to decreased and slower absorption from the gastrointestinal tract. msdvetmanual.com

Preclinical Efficacy Studies of Diethylcarbamazine Pamoate in in Vitro and Animal Models

Efficacy Against Filarial Parasites in Established Animal Models (e.g., Litomosoides carinii, Brugia malayi)

Diethylcarbamazine (B1670528) (DEC) has been a cornerstone in the treatment of lymphatic filariasis for decades. Its efficacy, particularly against the larval stage (microfilariae), has been extensively documented in various preclinical animal models. These studies are crucial for understanding the drug's mechanism of action and for the development of new antifilarial therapies. Commonly used models include rodents infected with Litomosoides carinii (now Litomosoides sigmodontis) and Brugia malayi, which mimic aspects of human filarial infections. scienceopen.com

The primary activity of diethylcarbamazine is its rapid clearance of microfilariae from the bloodstream. jsparasitol.org In a murine model of Brugia malayi infection, a course of therapy similar to that used in humans resulted in a greater than 90% decrease in circulating microfilariae, with single-dose experiments demonstrating a dose-dependent effect. nih.govnih.govresearchgate.net This model has proven valuable for studying the pharmacology of DEC and for screening new microfilaricidal drug candidates. who.int

Studies using the Litomosoides carinii model in cotton rats and other rodents have provided insight into the drug's mechanism. scienceopen.comjsparasitol.org DEC does not appear to have significant direct lethal effects on microfilariae in vitro at therapeutic concentrations. nih.gov Instead, its in vivo action is thought to involve the host's immune system. jsparasitol.org Research suggests that DEC sensitizes the microfilariae, making them susceptible to phagocytosis by the host's reticuloendothelial system, particularly in the liver. jsparasitol.org Experiments in Mastomys natalensis infected with L. carinii showed a significant reduction in recoverable microfilariae from the peritoneal cavity just 60 minutes after DEC administration, illustrating the rapid clearance mediated by the host. nih.gov The activity is immediate but can be temporary, with microfilariae levels potentially rebounding if adult worms remain viable. nih.gov

Animal ModelParasiteKey Findings on Microfilaricidal ActivityReference(s)
Mice (CF1)Brugia malayi>90% reduction in circulating microfilariae. Activity is dose-dependent. nih.govnih.govresearchgate.net
Cotton Rats (Sigmodon hispidus)Litomosoides cariniiImmediate but temporary reduction in microfilaraemia. nih.gov
Mastomys natalensisLitomosoides carinii85.5% fewer microfilariae recovered from treated vs. non-treated animals 60 minutes post-treatment. nih.gov

The effect of diethylcarbamazine on adult filarial worms (macrofilaricidal activity) is less pronounced and more debated than its potent microfilaricidal action. nih.gov While some studies suggest DEC has limited significant effects on adult worms at standard therapeutic levels, others indicate it may have some activity, including potential sterilization or death of the worms. jsparasitol.orgmcgill.ca

In an experimental model using the rodent Proechimys oris infected with Molinema dessetae, DEC metabolites, particularly the N-oxides, were found to be active against adult worms and infective larvae. nih.gov This suggests that the parent compound's macrofilaricidal action may be partly dependent on its biotransformation in the host. nih.gov However, studies in the Litomosoides sigmodontis model have historically shown a lack of significant macrofilaricidal efficacy. scienceopen.com The assessment of macrofilaricidal activity in animal models is often indirect, relying on long-term observation of microfilariae levels after treatment. A sustained absence of microfilariae suggests the adult worms have been killed or permanently sterilized. nih.gov

Evaluation in Non-Filarial Disease Models (e.g., Pulmonary Hypertension, Acute Lung Injury)

Beyond its use as an anthelmintic, diethylcarbamazine exhibits potent anti-inflammatory properties, which have been evaluated in various non-filarial disease models. This activity is largely attributed to its ability to interfere with the metabolism of arachidonic acid, thereby blocking both the cyclooxygenase and lipoxygenase pathways. nih.govresearchgate.net

In a mouse model of monocrotaline-induced pulmonary hypertension, DEC treatment was shown to attenuate the disease's progression. nih.gov The study observed that DEC administration led to a significant reduction in the pulmonary arterial blood flow gradient, reduced collagen deposition around pulmonary arteries, and modulated key markers involved in cell proliferation and apoptosis, such as BMPR2 and VEGF. nih.gov

DEC's efficacy has also been demonstrated in models of acute lung injury (ALI). In mice with ALI induced by lipopolysaccharide (LPS) or carrageenan, DEC treatment reversed tissue damage, reduced intense inflammatory cell infiltration, and decreased pulmonary edema. nih.govresearchgate.netnih.govcore.ac.uk The mechanism appears to involve the stimulation of apoptosis in inflammatory cells, thereby accelerating the resolution of inflammation. nih.gov Studies have shown that DEC reduces levels of inflammatory mediators like myeloperoxidase (MPO), nitric oxide (NO), tumor necrosis factor-α, and interleukin-1β, and prevents the activation of the NF-κB pathway. nih.govnih.govresearchgate.net

Disease ModelAnimalInducing AgentKey Findings of DEC EfficacyReference(s)
Pulmonary HypertensionMice (C57Bl/6)MonocrotalineAttenuated PH; reduced pulmonary arterial blood flow gradient; reduced collagen deposition; modulated apoptosis markers. nih.gov
Acute Lung InjuryMiceLipopolysaccharide (LPS)Reversed histological changes; reduced cell infiltration and pulmonary edema; decreased MPO and NO levels; stimulated apoptosis of inflammatory cells. nih.gov
Acute Lung InflammationMiceCarrageenanReduced inflammatory markers (TNF-α, IL-1β, COX-2); reduced polymorphonuclear cell infiltration; prevented NF-κB activation. nih.govresearchgate.netcore.ac.ukresearchgate.net

Methodologies for Assessing Preclinical Efficacy

The evaluation of diethylcarbamazine pamoate's efficacy in preclinical models relies on a combination of parasitological, histological, and molecular biology techniques.

Assessing the reduction in parasite load is the most direct measure of antifilarial efficacy.

In Vivo Assays: The primary method for assessing microfilaricidal activity is the direct quantification of circulating microfilariae in peripheral blood. cdc.gov This involves collecting blood samples at various time points after treatment and counting the microfilariae on a stained thick or thin blood smear. cdc.gov Concentration techniques, such as Knott's method or membrane filtration, are often used to increase the sensitivity of detection, especially at low parasite densities. cdc.gov For assessing macrofilaricidal activity, researchers may perform necropsies to recover and count adult worms from host tissues. nih.gov

In Vitro Assays: While DEC shows limited direct activity in vitro, these assays are crucial for screening new compounds. nih.gov Motility is a key indicator of parasite viability. Modern screening platforms, such as the wMicroTracker, use infrared microbeam technology to detect parasite movement in multi-well plates, providing an automated and quantitative measure of a compound's effect on motility over time. micropublication.org

In both filarial and non-filarial models, analyzing pathological biomarkers in host tissues provides crucial information on the drug's effect and mechanism of action.

In non-filarial inflammatory models, a wide array of biomarkers is assessed. Standard histological analysis using stains like hematoxylin-eosin is used to evaluate general tissue damage, edema, and cellular infiltration. nih.gov Immunohistochemistry and western blotting are employed to detect and quantify specific proteins, such as inflammatory enzymes (COX-2, iNOS), cell adhesion molecules, and key proteins in signaling pathways like NF-κB or apoptosis cascades (caspases, Bax, Bcl-2). nih.govnih.gov Quantitative real-time PCR (qRt-PCR) can measure the expression of genes encoding these proteins and fibrotic markers like collagen. nih.gov

In filarial disease models, a key biomarker for assessing the viability of adult worms (macrofilaricidal effect) is the level of circulating filarial antigens. nih.gov For instance, a decline in Wuchereria bancrofti circulating antigen levels after treatment is considered an indirect measure of adult worm death. nih.gov The search for more specific biomarkers is ongoing, with research exploring the proteomic analysis of parasite-derived extracellular vesicles as a source of novel diagnostic and efficacy markers. nih.govresearchgate.net

Mechanisms of Drug Resistance and Susceptibility in Preclinical Models

Observed Trends in Reduced Susceptibility (Non-Human Specific)

Preclinical evidence and observations in related veterinary parasites indicate that complete susceptibility to diethylcarbamazine (B1670528) is not universal. nih.gov While DEC is effective in clearing microfilariae, its ability to kill adult worms is often incomplete, even with aggressive or prolonged therapy. nih.gov This inherent limitation suggests a baseline level of reduced susceptibility in adult parasites.

In various animal models, the efficacy of DEC can be inconsistent, depending on the host and parasite species. nih.gov For instance, early studies demonstrated DEC's filaricidal activity against Litomosoides carinii in cotton rats and its effectiveness in dog heartworm (Dirofilaria immitis). mahidol.ac.thnih.gov However, the reliance of DEC's mechanism on the host's innate immune system means that variations in host response can lead to different clearance rates. nih.govnih.gov Murine models of Brugia malayi microfilaremia are used to study the drug's activity, which is dose-dependent and results in a significant, but not always complete, decrease in circulating parasites. researchgate.net The persistence of adult worms and a subset of microfilariae following treatment in these models points to a natural tolerance that could be a precursor to the selection of resistant populations under sustained drug pressure.

Genetic and Molecular Markers Associated with Potential Resistance

Research into anthelmintic resistance has identified several genetic markers, primarily in veterinary nematodes, that could be relevant for understanding potential resistance to antifilarial drugs, including DEC.

Polymorphisms in the β-tubulin gene are the most well-characterized markers of resistance to benzimidazole (B57391) (BZ) anthelmintics, such as albendazole (B1665689) and mebendazole. nih.gov These drugs are frequently used in mass drug administration (MDA) programs in combination with DEC. Specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, particularly at codons 167, 198, and 200, lead to amino acid substitutions that prevent the drug from binding to its target, thereby conferring resistance.

While these mutations are directly linked to BZ resistance, they are highly relevant in the context of DEC combination therapy. The widespread use of albendazole alongside DEC creates selective pressure that can favor the emergence and spread of these β-tubulin resistance alleles within a parasite population. Mathematical models predict that combination therapy can influence the frequency of these resistance genotypes. nih.gov Although there is no direct evidence linking β-tubulin polymorphisms to DEC resistance, the selection for BZ resistance within a filarial population could lead to treatment failures for the combination therapy as a whole.

Table 1: Key Beta-Tubulin Polymorphisms Associated with Benzimidazole Resistance in Nematodes

Codon PositionAmino Acid Change (Example)Associated Drug ClassImplication for DEC Therapy
167Phenylalanine → Tyrosine (F167Y)BenzimidazolesPotential for reduced efficacy of combination treatment (DEC + Albendazole)
198Glutamate → Alanine (E198A)BenzimidazolesPotential for reduced efficacy of combination treatment (DEC + Albendazole)
200Phenylalanine → Tyrosine (F200Y)BenzimidazolesPotential for reduced efficacy of combination treatment (DEC + Albendazole)

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including xenobiotics and drugs, out of cells. These pumps, particularly ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), are a well-established mechanism of multidrug resistance in cancer cells and various pathogens, including parasitic helminths. nih.govnih.govnih.gov

In nematodes, P-glycoproteins are expressed in tissues such as the intestine and are believed to play a protective role by expelling toxins and drugs. nih.gov Overexpression of P-gp genes has been linked to resistance against other anthelmintics like ivermectin and benzimidazoles in veterinary nematodes such as Haemonchus contortus and cyathostomins. nih.govscielo.brmadbarn.com While direct evidence demonstrating that DEC is a substrate for these pumps in filarial worms is still emerging, the broad substrate specificity of many ABC transporters makes them a strong candidate mechanism for potential DEC resistance. nih.govconsensus.app An increase in the expression or activity of these pumps could lower the intracellular concentration of DEC at its target sites, thereby reducing its efficacy.

In Vitro Models for Studying Resistance Development

In vitro culture systems are invaluable tools for investigating the direct effects of anthelmintics on parasites and for studying the mechanisms of resistance in a controlled environment, independent of the host immune system. For filarial parasites, models using Brugia malayi have been established to assess drug sensitivity. researchgate.net

In these systems, larval or adult worms are cultured in a specialized medium and exposed to varying concentrations of a drug. The primary endpoint is typically parasite motility, which is observed and scored over several days. researchgate.net Such assays have been used to determine the direct effects of DEC and other antifilarial drugs, demonstrating a dose-dependent reduction in larval motility. researchgate.net

These culture systems provide a platform to select for resistance experimentally. By exposing parasite populations to gradually increasing, sub-lethal doses of DEC over multiple generations, it may be possible to select for less susceptible individuals and then investigate the molecular changes associated with this phenotype. Furthermore, fluorescently-labeled DEC analogues have been developed and used in in vitro models to visualize the drug's accumulation within the parasite, offering a method to study whether reduced uptake or increased efflux is involved in a resistant phenotype. mcgill.ca

Strategies for Overcoming or Mitigating Resistance in Research Contexts

Preclinical research is exploring several strategies to overcome or slow the development of anthelmintic resistance.

Combination Therapy and Synergism: Combining drugs with different mechanisms of action is a primary strategy to enhance efficacy and delay resistance. In preclinical models, DEC has been shown to act synergistically with the anthelmintic emodepside (B1671223). nih.govnih.gov DEC appears to potentiate the effects of emodepside by acting on TRP channels, which leads to a greater paralytic effect on the worm. researchgate.netasm.orgresearchgate.net Such synergistic combinations could require lower concentrations of each drug and may be effective against parasites that have developed resistance to a single agent.

Use of Resistance-Reversal Agents: Another approach involves targeting the resistance mechanism directly. For resistance mediated by efflux pumps, inhibitors or "reversal agents" can be used. In preclinical helminth models, the P-gp inhibitor verapamil (B1683045) has been shown to restore the sensitivity of resistant parasites to certain anthelmintics. nih.govnih.gov Co-administration of such an inhibitor with DEC could theoretically increase the intracellular drug concentration in a resistant parasite and restore its therapeutic effect.

Immunomodulation and Drug Potentiation: Given that DEC's mode of action involves the host immune system, strategies to enhance this interaction are being explored. In a murine asthma model, the flavonoid quercetin (B1663063) was found to enhance the anti-inflammatory effects of DEC. tums.ac.ir Other research has shown that antibodies against DEC can potentiate the drug's antifilarial activity. tums.ac.ir These approaches suggest that modulating host responses could be a viable strategy to improve the efficacy of DEC, potentially overcoming reduced parasite susceptibility.

Analytical and Bioanalytical Methodologies for Diethylcarbamazine Pamoate Research

Chromatographic Techniques for Quantification in Research Matrices

Chromatography, a cornerstone of analytical chemistry, provides the separation capabilities required to isolate DEC from complex mixtures, enabling its precise measurement. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and gas chromatography (GC) are the principal methods employed.

High-performance liquid chromatography is a versatile technique for the analysis of DEC in pharmaceutical formulations and, with sufficient sensitivity, in biological samples. The choice of detector is critical and is often dictated by the sample matrix and the required limit of quantification.

UV/Vis detection is commonly used for the analysis of pharmaceutical dosage forms due to its simplicity and robustness. A simple and reproducible HPLC method was developed for estimating DEC citrate (B86180) in medicated salt. nih.gov This method utilized a Phenomenex C8 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, with detection at 210 nm. nih.gov Another RP-HPLC method was developed for the simultaneous estimation of diethylcarbamazine (B1670528) and levocetirizine (B1674955) in tablet formulations, using a C18 column and UV detection at 224 nm. nih.gov Similarly, a method for the simultaneous estimation of chlorpheniramine (B86927) maleate (B1232345) and diethylcarbamazine citrate in tablets also employed a C18 column with UV detection at 238 nm. researchgate.net

While effective for formulations, UV detection methods for biological samples often have higher limits of quantitation, typically around 100 ng/mL, which may not be sufficient for pharmacokinetic studies. wpmucdn.com

Table 1: Examples of HPLC Methods for Diethylcarbamazine Analysis

Analyte(s) Matrix Column Mobile Phase Detection Key Findings Reference
Diethylcarbamazine citrate Medicated Salt Phenomenex C8 (15 cm x 4.6 mm, 5 µm) Acetonitrile/Phosphate buffer (pH 3.2) (1:9 v/v) UV at 210 nm Minimum detectable level of 0.5 µg/ml. nih.gov nih.gov
Diethylcarbamazine, Levocetirizine Tablet Formulation Princeton Sphere-100 C18 (250 x 4.6 mm, 5 µ) 20mM Potassium dihydrogen orthophosphate buffer (pH 3.2):Acetonitrile (50:50 v/v) UV at 224 nm LOD: 75 ng/ml for DEC; LOQ: 100 ng/ml for DEC. nih.gov nih.gov
Diethylcarbamazine citrate, Chlorpheniramine maleate Tablet Formulation Kromasil C18 (250mm x 4.6mm, 5mm) Acetonitrile:Potassium di hydrogen phosphate solution (0.01M, pH 3.0) (80:20) UV at 238 nm Linearity observed over the concentration range 10–50 µg/ml for DEC. researchgate.net researchgate.net

For bioanalytical applications requiring high sensitivity and selectivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of LC with the mass-analyzing capabilities of MS, allowing for very low detection limits.

A sensitive and selective LC-MS method was developed for the determination of DEC in human plasma. nih.gov This method employed a Phenomenex Synergi 4μ Fusion-RP column with gradient elution and mass spectrometric detection. nih.gov The assay demonstrated linearity from 4 to 2200 ng/mL, a significant improvement over previous methods. nih.gov The use of a stable isotope-labeled internal standard (d3-DEC) helps to mitigate matrix effects. wpmucdn.com This LC-MS assay reduced the required plasma sample volume to 0.25 mL and improved the quantitation limit 25-fold compared to previously published methods. wpmucdn.com

The enhanced sensitivity of LC-MS allows for more detailed pharmacokinetic studies, enabling the monitoring of drug concentrations for longer periods. wpmucdn.com

Table 2: LC-MS/MS Method for Diethylcarbamazine in Human Plasma

Parameter Description Reference
Instrumentation Liquid chromatograph coupled to a mass spectrometer wpmucdn.comnih.gov
Column Phenomenex Synergi 4μ Fusion-RP (2mm x 250mm) nih.gov
Sample Volume 0.25 mL human plasma nih.gov
Extraction Solid Phase Extraction nih.gov
Linearity Range 4 to 2200 ng/mL nih.gov
Recovery 84.2% to 90.1% nih.gov
Interday Precision (CV%) 5.4% to 8.4% nih.gov
Key Advantage Improved quantitation limit and reduced sample volume compared to older methods. wpmucdn.com wpmucdn.comnih.gov

Historically, gas chromatography was a common technique for the analysis of DEC in plasma. wpmucdn.com Various GC methods have been developed using different detectors, including flame ionization detection (FID) and nitrogen-specific detectors (NPD). nih.govkoreascience.kr

One GC-FID method for DEC in human plasma had a linear range of 100-2000 ng/ml. nih.gov A more sensitive GC method using a nitrogen-specific detector achieved a limit of quantitation of 4 ng/mL and a linear range of 10 to 200 ng/mL. koreascience.krnih.gov However, GC analysis of DEC can be complicated by the thermal instability of its major metabolite, DEC-N-oxide, which can convert back to DEC under the high temperatures used in GC, potentially leading to inaccurate results. koreascience.krnih.gov The development of more robust LC-MS/MS methods has largely superseded the use of GC for bioanalytical studies of DEC. wpmucdn.com

Table 3: Comparison of GC Methods for Diethylcarbamazine Analysis in Plasma

Detector Linear Range (ng/mL) Sample Volume Key Features Reference
Flame Ionization (FID) 100 - 2000 0.5 mL Utilized a Heliflex® AT-35 capillary column. nih.gov nih.gov
Nitrogen Specific (NPD) 10 - 200 Not specified Method developed to separate DEC from its thermally unstable N-oxide metabolite. koreascience.kr koreascience.krnih.gov

Sample Preparation Strategies for Biological Matrices (e.g., Plasma, Organs in Animal Studies)

Effective sample preparation is crucial for accurate bioanalysis. The primary goals are to remove interfering substances from the biological matrix, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. gcms.cz For DEC analysis, solid-phase extraction and protein precipitation are the most common techniques.

Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from complex biological samples before chromatographic analysis. thermofisher.com It offers significant advantages over simpler methods by providing cleaner extracts, which can improve analytical results and extend the life of the analytical column. thermofisher.com

For the analysis of DEC in human plasma, SPE has been successfully employed. nih.gov In one method, a C18 solid-phase extraction cartridge was used. nih.gov The cartridges are first conditioned, then the sample is loaded, followed by a wash step to remove interferences, and finally, the analyte is eluted with an appropriate solvent. wpmucdn.com For instance, a method involved conditioning the cartridge with methanol (B129727) and water, washing with water, and eluting with 1% formic acid in methanol. wpmucdn.com This technique has been shown to provide good recovery, with one study reporting recoveries of DEC from plasma ranging from 84.2% to 90.1%. nih.gov Another study reported a recovery of 99.3% for DEC following solid-phase extraction. koreascience.kr

Protein precipitation is a simpler and faster method for sample preparation, often used in high-throughput settings. restek.com It involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the biological sample (e.g., plasma) to denature and precipitate proteins. gcms.czrestek.com After centrifugation, the supernatant containing the analyte is separated and can be injected directly into the LC system. restek.com

While fast and inexpensive, a major drawback of protein precipitation is that the resulting supernatant is highly organic (e.g., ~75% organic solvent). restek.com Injecting a highly organic extract into a reversed-phase LC system with a weaker, more aqueous mobile phase can lead to poor peak shapes, such as fronting or splitting, which can compromise quantification. restek.com To mitigate this, additional steps like evaporation and reconstitution in a weaker solvent or dilution of the extract are often necessary, which adds time and potential for error. restek.com However, direct injection of a smaller volume of the extract can sometimes be a viable option to prevent peak distortion without these extra steps. restek.com

Bioanalytical Method Validation Principles for Research Purposes

The validation of a bioanalytical method is a process that demonstrates its suitability for its intended purpose, ensuring the reliability and integrity of the data generated. For research involving diethylcarbamazine, this involves a comprehensive evaluation of several performance characteristics as stipulated by regulatory guidelines. Key among these are the assessment of matrix effects and the appropriate use of internal standards, which are critical for mitigating variability and ensuring accuracy in quantification, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Assessment of Matrix Effects

The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency caused by co-eluting, interfering substances present in the biological sample. nih.govresearchgate.net This phenomenon can significantly compromise the accuracy and precision of an LC-MS/MS-based assay. researchgate.netnih.gov Therefore, a thorough assessment of matrix effects is a critical component of method validation for diethylcarbamazine.

The standard approach for quantitatively evaluating matrix effects is the post-extraction spike method. nih.gov This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is known as the Matrix Factor (MF). nih.goveuropa.eu

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. To ensure the method is robust, this assessment should be performed using at least six different lots of the biological matrix (e.g., plasma) to account for inter-subject variability. europa.eu The coefficient of variation (CV%) of the calculated matrix factors across the different lots should ideally be within 15%. europa.eu

Below is a representative data table illustrating the assessment of matrix effects for diethylcarbamazine in human plasma at low and high quality control (QC) concentrations.

Interactive Data Table: Illustrative Matrix Effect Assessment for Diethylcarbamazine This table presents hypothetical data to demonstrate the principles of matrix effect evaluation.


Matrix LotConcentration LevelPeak Area in Neat Solution (A)Peak Area in Post-Extracted Matrix (B)Matrix Factor (MF = B/A)
Lot 1Low QC (15 ng/mL)15230148900.98
Lot 2Low QC (15 ng/mL)15230155501.02
Lot 3Low QC (15 ng/mL)15230145100.95
Lot 4Low QC (15 ng/mL)15230153101.01
Lot 5Low QC (15 ng/mL)15230149900.98
Lot 6Low QC (15 ng/mL)15230156801.03
Mean MF (Low QC)0.995
CV% (Low QC)2.9%
Lot 1High QC (1500 ng/mL)149850015210001.01
Lot 2High QC (1500 ng/mL)149850014650000.98
Lot 3High QC (1500 ng/mL)149850015450001.03
Lot 4High QC (1500 ng/mL)149850014890000.99
Lot 5High QC (1500 ng/mL)149850015050001.00
Lot 6High QC (1500 ng/mL)149850014710000.98
Mean MF (High QC)0.998
CV% (High QC)2.0%

Use of Internal Standards (e.g., Deuterated Analogs)

The use of an appropriate internal standard (IS) is crucial for achieving high precision and accuracy in quantitative bioanalysis. The IS is added at a constant concentration to all samples, calibrators, and quality controls to correct for the variability that can occur during sample processing and instrumental analysis. researchgate.net

For LC-MS/MS methods, the ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version. A SIL-IS is chemically identical to the analyte and thus exhibits nearly identical chromatographic behavior and ionization efficiency. This co-elution ensures that any matrix effects or procedural losses affecting the analyte are mirrored by the IS, allowing for reliable correction and accurate quantification. researchgate.net The use of a stable isotope internal standard for diethylcarbamazine, such as d3-DEC, has been shown to greatly lessen the likelihood of significant matrix effects. wpmucdn.com

Validation of the method using the IS involves assessing parameters such as accuracy, precision, and recovery. The accuracy is determined by the closeness of the mean test results to the true concentration, while precision measures the degree of scatter among a series of measurements.

The following table summarizes validation results from a published LC-MS/MS method for diethylcarbamazine in human plasma that utilized d3-DEC as the internal standard. wpmucdn.com

Interactive Data Table: Bioanalytical Method Validation Parameters for Diethylcarbamazine using a Deuterated Internal Standard (d3-DEC) Data sourced from Schmidt et al. (2014). wpmucdn.com


ParameterNominal Concentration (ng/mL)Interday Results (N=15)
Precision (CV%)128.4%
3005.4%
17006.2%
Accuracy (Bias %)12-2.2%
3006.0%
17000.8%
Recovery (%)1285.1%
30084.2%
170090.1%
```---

Application in Preclinical Pharmacokinetic and Biodistribution Studies

Validated bioanalytical methods are essential for conducting preclinical pharmacokinetic (PK) and biodistribution studies in animal models. These studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of diethylcarbamazine, which is vital for understanding its pharmacological and toxicological profile.

Pharmacokinetic studies typically involve administering DEC to animals (e.g., rats or mice) and then collecting serial blood samples over a defined period. nih.govresearchgate.netThe validated bioanalytical method is used to measure the concentration of DEC in the plasma from these samples. From the resulting concentration-time data, key PK parameters are calculated, including:

Cmax: Maximum plasma concentration.

Tmax: Time to reach maximum plasma concentration.

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

t1/2: Elimination half-life.

CL/F: Apparent total clearance of the drug from plasma after oral administration.

Vd/F: Apparent volume of distribution after oral administration.

Biodistribution studies are designed to determine the extent to which a drug distributes into various tissues and organs. dovepress.comnih.govnih.govFollowing administration of DEC to animals, tissues such as the liver, kidneys, lungs, spleen, heart, and brain are collected at specific time points. mdpi.comfrontiersin.orgThe tissues are homogenized, and the validated bioanalytical method is used to quantify the drug concentration, typically expressed as nanograms per gram (ng/g) of tissue. nih.govStudies have suggested that DEC has effects on organs such as the liver and lungs, indicating its distribution into these tissues. nih.govnih.gov The table below provides a representative structure for presenting data from a preclinical biodistribution study in rats.

**Interactive Data Table: Representative Biodistribution of Diethylcarbamazine in Rat Tissues (ng/g or ng/mL)** *This table presents a hypothetical data structure to illustrate the results of a preclinical biodistribution study.* ```html
TissueConcentration at 1 hr Post-Dose (Mean ± SD)Concentration at 4 hr Post-Dose (Mean ± SD)Concentration at 24 hr Post-Dose (Mean ± SD)
Plasma (ng/mL)450 ± 65210 ± 4115 ± 5
Liver (ng/g)1250 ± 180550 ± 9845 ± 12
Kidney (ng/g)980 ± 155420 ± 7630 ± 9
Lung (ng/g)650 ± 110280 ± 5422 ± 7
Spleen (ng/g)310 ± 58130 ± 33< LLOQ
Heart (ng/g)250 ± 45110 ± 29< LLOQ
Brain (ng/g)50 ± 1525 ± 8< LLOQ

< LLOQ: Below the Lower Limit of Quantification

Novel Drug Delivery System Concepts and Preclinical Evaluation

Nanoparticle-Based Delivery Approaches (Conceptual)

Nanotechnology offers a promising platform for the improved delivery of antifilarial agents like diethylcarbamazine (B1670528). researchgate.netsciencepubco.com By encapsulating the drug within nanocarriers, it is possible to overcome issues of poor solubility, improve stability, and facilitate targeted delivery. pageplace.demdpi.comsemanticscholar.org Conceptually, several types of nanoparticles could be employed for the delivery of diethylcarbamazine pamoate.

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. semanticscholar.orgnih.gov Liposomes are a versatile and biocompatible option for drug delivery. sciencepubco.comnih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate the drug. nih.gov One such polymer investigated for DEC delivery is poly(caprolactone) (PCL), which is known for its high biocompatibility and low toxicity. scielo.brscielo.br The double-emulsion method is a common technique for preparing PCL nanoparticles loaded with hydrophilic drugs like DEC. scielo.brscielo.br

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, offering advantages like high stability and the potential for controlled drug release. researchgate.netsciencepubco.com SLNs are considered a promising approach for managing filariasis. researchgate.netsciencepubco.com

The conceptual design of these nanoparticles involves optimizing their physicochemical properties to enhance drug delivery. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which influence the stability and in vivo behavior of the nanoparticles. scielo.br For instance, studies with DEC-loaded PCL nanoparticles have reported average particle sizes between 298 and 364 nm with PDI values below 0.3, indicating a uniform particle size distribution. scielo.brscielo.brresearchgate.net The zeta potential of these nanoparticles was found to be marginally negative. scielo.brscielo.brresearchgate.net

Table 1: Conceptual Nanoparticle-Based Delivery Systems for this compound

Nanocarrier Type Core Components Potential Advantages
Liposomes Phospholipids, Cholesterol Biocompatible, Can carry hydrophilic and lipophilic drugs
Polymeric Nanoparticles Poly(caprolactone) (PCL) Biodegradable, High biocompatibility, Low toxicity

Sustained-Release Formulations (Conceptual)

A key objective in developing novel formulations for this compound is to achieve sustained drug release. researchgate.netsciencepubco.com This would maintain therapeutic drug concentrations for an extended period, potentially reducing dosing frequency and improving patient compliance. jetir.org Nanoformulations, such as liposomes and solid lipid nanoparticles, are being explored for their potential to provide sustained release of antifilarial drugs. researchgate.netsciencepubco.com

The mechanism of sustained release from nanoparticle-based systems is often governed by the diffusion of the drug from the carrier matrix. jetir.org The release profile can be modulated by altering the composition and structure of the nanoparticle. For example, in polymeric nanoparticles, the rate of drug release can be controlled by the degradation rate of the polymer and the drug's diffusion through the polymer matrix. jetir.org

In vitro drug release studies of diethylcarbamazine-loaded PCL nanoparticles have demonstrated a biphasic release pattern: an initial rapid release followed by a more sustained release phase. scielo.br This initial burst can be advantageous for achieving a rapid therapeutic effect, while the subsequent sustained release helps maintain the drug concentration over time. The release is also noted to be concentration-dependent. scielo.br

Targeted Delivery Strategies (Conceptual)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its distribution to non-target tissues. americanpharmaceuticalreview.com For diseases like lymphatic filariasis, where the adult worms reside in the lymphatic system, targeting drug delivery to this system is a crucial strategy. researchgate.netnih.gov

Nanoparticles possess physicochemical properties that make them suitable for lymphatic targeting. researchgate.netnih.gov Particle size is a critical factor, with studies suggesting that nanoparticles between 10 and 100 nm are ideal for lymphatic uptake. researchgate.net The surface properties of nanoparticles also play a significant role in their interaction with the lymphatic system. researchgate.net For example, coating nanoparticles with polyethylene (B3416737) glycol (PEG) has been shown to improve lymphatic permeability. frontiersin.org

The enhanced permeability and retention (EPR) effect is another principle that can be exploited for passive targeting of nanoparticles to inflamed tissues, which are often characterized by leaky vasculature. americanpharmaceuticalreview.com This could be relevant for delivering diethylcarbamazine to areas of inflammation caused by filarial parasites.

Active targeting strategies involve modifying the surface of nanocarriers with ligands that bind to specific receptors on target cells. americanpharmaceuticalreview.com For lymphatic targeting, this could involve ligands that bind to receptors on lymphatic endothelial cells. While specific active targeting strategies for this compound are still largely conceptual, the principles of ligand-receptor-mediated targeting offer a potential avenue for future research. americanpharmaceuticalreview.com

In Vitro and Ex Vivo Models for Delivery System Assessment

The preclinical evaluation of novel drug delivery systems for this compound relies on a variety of in vitro and ex vivo models to assess their properties and performance before in vivo studies. mdpi.comnih.govnih.gov

In Vitro Drug Release Studies: These are fundamental for characterizing sustained-release formulations. The studies typically involve placing the formulation in a release medium that simulates physiological conditions (e.g., phosphate-buffered saline) and measuring the amount of drug released over time. mdpi.com Mathematical models are then applied to the release data to understand the release kinetics. scielo.br

Cell Viability and Cytotoxicity Assays: To ensure the safety and biocompatibility of nanocarriers, in vitro cytotoxicity is evaluated using various cell lines. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose. scielo.br For instance, the biocompatibility of DEC-loaded PCL nanoparticles has been assessed using Human Umbilical Vein Endothelial Cells (HUVECs). scielo.br

Cellular Interaction and Uptake Studies: These assays are crucial for evaluating the ability of nanoparticles to interact with and be taken up by cells. nih.gov This can involve incubating cells with fluorescently labeled nanoparticles and visualizing their uptake using microscopy techniques.

Ex Vivo Permeation Studies: Ex vivo models, which use excised tissues, can provide valuable information about the absorption and transport of drugs and drug carriers across biological barriers. mdpi.comnih.gov For example, excised epithelial tissues mounted in Ussing-type diffusion chambers can be used to measure drug permeation. mdpi.com While specific ex vivo studies for this compound formulations are not extensively detailed in the provided context, these models are a standard tool in preclinical drug delivery research. mdpi.comnih.gov

Preclinical Combination Therapies Involving Diethylcarbamazine Pamoate

Rationales for Co-Administration in Parasitic Models

The primary rationale for combining Diethylcarbamazine (B1670528) with other anthelmintics in preclinical models is to achieve a superior therapeutic outcome compared to monotherapy. This is often based on the complementary mechanisms of action of the combined drugs. For instance, DEC's primary role is often considered to be the sensitization of microfilariae to the host's immune system, leading to their rapid clearance from the bloodstream. researchgate.net Co-administration with a drug that has a different primary target, such as adult worms or a different stage of larval development, can result in a more comprehensive antiparasitic effect.

A significant rationale for combining DEC with agents like albendazole (B1665689) is to interrupt the parasite's life cycle at multiple points. While DEC is effective at clearing microfilariae, albendazole has activity against adult worms. researchgate.net By targeting both stages simultaneously, the combination aims to not only reduce the immediate parasite load but also to diminish the production of new microfilariae, thereby reducing the potential for transmission. nih.govnih.gov

Furthermore, the co-administration of DEC with ivermectin is rationalized by their different dynamics of microfilarial clearance. researchgate.net Preclinical and clinical observations suggest that while both drugs are potent microfilaricides, their combined use may lead to a more profound and sustained reduction in microfilaremia. wustl.edu The triple-drug combination of ivermectin, DEC, and albendazole (IDA) is built on the premise that this multi-pronged attack will be more effective in clearing microfilariae and impacting adult worm viability, thus accelerating the elimination of lymphatic filariasis. medrxiv.org

Investigation of Synergistic Mechanisms in Vitro and in Animal Models

The mechanism of action of Diethylcarbamazine is thought to involve the modulation of the host's immune response, making the microfilariae more susceptible to phagocytosis. researchgate.net Preclinical studies in animal models have provided evidence for DEC's immunomodulatory properties. For example, in BALB/c mice, DEC has been shown to enhance cytokine production and the respiratory burst of phagocytic cells, suggesting a stimulating effect on the immune system. nih.gov Another study in mice infected with Nocardia brasiliensis demonstrated that DEC could potentiate host defense mechanisms by increasing cellular immune responses. amanote.com

While direct preclinical evidence for synergistic immunomodulatory effects of DEC in combination with albendazole or ivermectin is limited, the known immunomodulatory role of DEC provides a strong basis for such a synergy. It is hypothesized that by enhancing the host's immune attack on parasites, DEC could potentiate the effects of other anthelmintics that may also have immunomodulatory properties or that expose parasite antigens to the immune system. The efficacy of both DEC and ivermectin is suggested to be dependent on the host's immune response. researchgate.net

The table below summarizes the observed immunomodulatory effects of Diethylcarbamazine in a preclinical mouse model, which may contribute to its synergistic action when combined with other anthelmintics.

ParameterEffect of DEC TreatmentReference
Cytokine Production (vs. Tetanus Toxoid)Enhanced nih.gov
Antibody Production (vs. Lipopolysaccharide)Enhanced nih.gov
Respiratory Burst (Polymorphonuclear Leukocytes)Significantly Enhanced (at higher doses) nih.gov
Respiratory Burst (Monocytes)Significantly Enhanced (at higher doses) nih.gov
Lymphocyte Proliferation (in response to N. brasiliensis antigens)Higher than non-treated group amanote.com

In addition to its immunomodulatory effects, preclinical research has uncovered direct actions of Diethylcarbamazine on the parasites themselves, which can lead to synergistic interactions with other compounds. In vitro studies have shown that DEC can have a direct, though sometimes transient, effect on filarial parasites. nih.gov A key discovery has been the ability of DEC to open transient receptor potential (TRP) channels in the muscle of Brugia malayi, causing a rapid, spastic paralysis. nih.gov

This direct action on parasite neuromuscular function provides a clear mechanism for synergy with other anthelmintics that act on different ion channels or neuromuscular targets. For instance, a synergistic relationship has been observed between DEC and emodepside (B1671223), an anthelmintic that targets the SLO-1 K+ channel. researchgate.net In the nematode Ascaris suum, DEC was found to increase the activation of SLO-1 K+ currents and potentiate the effects of emodepside. nih.gov

While specific in vitro studies detailing direct parasiticidal synergy with albendazole or ivermectin are not extensively available, the differing mechanisms of action suggest a high potential for at least additive effects. An in vitro study on the third-stage larvae of Brugia malayi showed that combinations of DEC and albendazole, as well as DEC and ivermectin, reduced larval motility. researchgate.net

Evaluation with Other Anthelmintic Agents (e.g., Albendazole, Ivermectin)

Preclinical evaluations of Diethylcarbamazine in combination with albendazole and ivermectin have been conducted in various animal models, providing insights into the potential efficacy of these combinations.

In a study using gerbils infected with Brugia malayi, the effects of DEC, ivermectin, and albendazole on parasite gene expression were examined. While this study did not test the drugs in combination, it revealed that ivermectin and DEC induced significant and largely distinct changes in the parasite's transcriptome, whereas albendazole had a minimal effect on gene expression at the tested dose. nih.govnih.govgenscript.com Ivermectin treatment resulted in the highest number of differentially expressed genes, followed by DEC. nih.govnih.govgenscript.com The minimal overlap in affected genes suggests that these drugs interfere with different biological pathways in the parasite, supporting the rationale for their combined use. nih.govnih.govgenscript.com

The table below presents a summary of the effects of individual treatments on Brugia malayi gene expression in the gerbil model.

TreatmentNumber of Differentially Expressed Genes (DEGs)Reference
Ivermectin113 nih.govnih.gov
Diethylcarbamazine61 nih.govnih.gov
Albendazole6 nih.govnih.gov

In vitro studies have also been conducted to assess the effects of these combinations on parasite viability. One such study evaluated the impact of DEC, albendazole, and ivermectin, alone and in combination, on the motility of infective third-stage larvae of Brugia malayi. The findings indicated that combinations of albendazole with ivermectin and albendazole with DEC reduced larval motility. researchgate.net

Impact on Parasite Transmission Dynamics in Preclinical Models

A critical aspect of preclinical evaluation is the assessment of a drug combination's ability to impact parasite transmission. This is often studied using models where insect vectors are fed on treated hosts. A key study investigated the effects of combined DEC and albendazole treatment on the uptake and development of Wuchereria bancrofti microfilariae in Culex pipiens mosquitoes fed on treated Egyptian adults. researchgate.netnih.govwustl.edu

The results demonstrated a significant reduction in both the uptake of microfilariae by the mosquitoes and the subsequent development of these microfilariae into infective third-stage larvae (L3). researchgate.netnih.govwustl.edu This transmission-blocking effect is a crucial outcome for disease elimination programs.

The following table summarizes the key findings from this study on the impact of DEC and albendazole combination therapy on parasite transmission parameters at 12 months post-treatment.

ParameterSingle-Dose Treatment ReductionMulti-Dose Treatment ReductionReference
Microfilaria (MF) Uptake89.6%96.2% researchgate.netnih.gov
Infectivity (L3 Development)82.9%99.7% researchgate.netnih.gov
L3:Mosquito Ratio88%99.8% researchgate.net

Omics and Systems Biology Approaches in Diethylcarbamazine Pamoate Research

Transcriptomic Profiling of Parasite Responses to Diethylcarbamazine (B1670528)

Transcriptomic studies, which analyze the complete set of RNA transcripts in an organism, have been instrumental in mapping the genetic and molecular responses of filarial parasites to DEC pressure. These analyses reveal which genes are activated or suppressed by the drug, offering clues to its direct effects and the parasite's stress response pathways.

Bulk transcriptomics has been employed to investigate changes in the gene expression of parasites like Brugia malayi following drug treatment. nih.gov Studies comparing DEC-treated parasites to untreated controls have identified differential expression in genes associated with neuromuscular function, sensory perception, and secretory pathways. nih.gov For instance, transcripts encoding for proteins in druggable receptor families, which are critical for parasite neuromuscular control and host-parasite communication, have been shown to be affected. nih.gov

More advanced techniques like spatial transcriptomics are further refining this understanding by profiling gene expression within specific tissues and anatomical regions of the parasite. nih.gov By mapping transcript locations, researchers can pinpoint the precise tissues that are most affected by the drug, such as the nerve ring or excretory-secretory pore, which are vital for parasite survival and interaction with the host. nih.gov This approach helps to localize the targets of existing drugs like DEC and prioritize new ones for antiparasitic discovery. nih.gov

Table 1: Selected Gene Categories Differentially Expressed in Brugia malayi in Response to Diethylcarbamazine Treatment

Gene CategoryExpression ChangePotential Implication
Neuromuscular ReceptorsAlteredDisruption of motor control and paralysis.
Sensory Pathway ProteinsDown-regulatedImpaired ability to sense the host environment.
Secreted ProteinsAlteredDisruption of immunomodulatory molecule release.
Stress Response GenesUp-regulatedActivation of cellular defense mechanisms.
Ion Channels (TRP channels)Up-regulatedImplicated in calcium signaling and paralysis. nih.govnih.gov

Proteomic Analysis of Host-Parasite Interactions Under Drug Pressure

Proteomics, the large-scale study of proteins, provides a functional snapshot of the cellular environment. In the context of DEC treatment, proteomic analysis is crucial for understanding the complex interplay between host and parasite proteins at the moment of drug-induced stress. The mechanism of DEC is thought to largely involve sensitizing the parasite to the host's immune system, making proteomic studies of the host-parasite interface particularly revealing. patsnap.comdrugbank.comnih.gov

Proteomic approaches have been used to identify the excretory-secretory (ES) products of filarial parasites like Brugia malayi. plos.org These ES proteins are at the frontline of the host-parasite interaction and include a vast array of immunomodulatory molecules designed to suppress the host immune response. plos.org Key ES proteins identified include ES-62 (a leucyl aminopeptidase), MIF-1, and SERPIN, which are known to modulate host immune cells. plos.org Under the influence of DEC, the profile of these secreted proteins can change, and the host's proteomic response to them is altered.

Host-based proteomic studies reveal changes in immune and metabolic proteins upon filarial infection and, by extension, during drug treatment. plos.orgnih.gov For example, in mosquito vectors, proteins involved in immune defense, such as actin and prophenoloxidase, are upregulated following infection. plos.orgnih.gov In vertebrate hosts, DEC enhances the immune response, leading to increased phagocytosis of microfilariae. patsnap.com This is reflected by proteomic changes in host granulocytes and platelets, which become more adept at recognizing and clearing the parasites. nih.gov By comparing the proteomes of infected hosts with and without DEC treatment, researchers can identify specific host pathways that are critical for the drug's efficacy.

Table 2: Key Proteins in the Host-Parasite Interaction Modulated During Diethylcarbamazine Action

Protein/Protein ClassOriginRole in InteractionEffect of DEC
ES-62, MIF-1, SERPINParasiteImmunomodulation, suppression of host immunity. plos.orgReduced secretion or altered host response.
Actin, ProphenoloxidaseHostInnate immune defense, pathogen recognition. plos.orgnih.govUpregulation, enhanced parasite clearance.
Cyclooxygenase (COX)Host/ParasiteArachidonic acid metabolism, inflammation. drugbank.comnih.govTargeted by DEC, altering inflammatory signals. drugbank.com
Glutathione PeroxidaseParasiteAntioxidant defense, protection from host oxidative stress. plos.orgMay be overwhelmed by drug-induced stress.
GalectinParasiteCell adhesion, immune regulation. plos.orgActivity may be disrupted, exposing parasite.

Metabolomic Signatures Associated with Drug Action and Resistance

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within an organism and provides a direct readout of its physiological state. Studying the metabolome in response to DEC offers critical insights into the drug's mechanism of action and the biochemical pathways involved in potential resistance.

A key metabolic pathway implicated in DEC's action is the arachidonic acid cascade. nih.govnih.gov DEC is believed to interfere with arachidonic acid metabolism in both the parasite and the host's endothelial cells. patsnap.comnih.gov This disruption affects the production of crucial signaling molecules like prostaglandins (B1171923) and leukotrienes, which are products of the cyclooxygenase (COX) and 5-lipoxygenase pathways, respectively. drugbank.comnih.gov By altering these pathways, DEC may induce vasoconstriction and enhance the adhesion of host immune cells (platelets and granulocytes) to the microfilariae, marking them for destruction. nih.gov

Metabolomic approaches can identify specific metabolic shifts associated with DEC's effects. For example, analyzing the lipid profiles of parasites or host tissues after treatment can reveal changes in the levels of various eicosanoids, confirming the disruption of the arachidonic acid pathway. Furthermore, as anthelmintic resistance emerges as a global concern, metabolomics offers a powerful tool to investigate non-target site resistance mechanisms. uni.luandersenlab.org These mechanisms often involve alterations in drug metabolism and detoxification processes, which would be reflected in the parasite's metabolic signature. uni.lu By comparing the metabolomes of DEC-susceptible and resistant parasite strains, researchers can identify biomarkers of resistance and uncover the specific metabolic pathways (e.g., upregulation of cytochrome P450s or P-glycoproteins) that parasites may exploit to evade the drug's effects. uni.lu

Table 3: Metabolites and Pathways Associated with Diethylcarbamazine Action

Metabolic PathwayKey MetabolitesRole in Drug Action/Resistance
Arachidonic Acid MetabolismProstaglandins, LeukotrienesDEC disrupts this pathway, sensitizing parasites to host immunity. nih.govnih.gov
Glycolysis/TCA CycleGlucose, Pyruvate, ATPEnergy production; may be altered under drug-induced stress. plos.org
Xenobiotic MetabolismDrug metabolites (e.g., DEC N-oxide)Detoxification pathways can be upregulated in resistant strains. nih.gov
Amino Acid MetabolismTyrosinePathways related to tyrosine metabolism have been noted in host-parasite interactions. plos.orgnih.gov

Systems Pharmacology Modeling for Pathway Analysis

Systems pharmacology represents a powerful approach to integrate diverse omics data into a coherent, predictive model of drug action. frontiersin.org Rather than focusing on a single molecular target, systems pharmacology models aim to understand how a drug perturbs complex biological networks and pathways across different scales, from molecules to the whole organism. mdpi.com While a specific, comprehensive systems pharmacology model for diethylcarbamazine is still an emerging area, the principles of this approach can be applied to synthesize our current knowledge.

A systems pharmacology model for DEC would integrate data from transcriptomics, proteomics, and metabolomics to simulate the drug's effects. frontiersin.org The model would incorporate several key interacting modules:

Pharmacokinetics: Describing how DEC is absorbed, distributed, metabolized (e.g., to DEC N-oxide), and excreted, determining its concentration at the sites of action. frontiersin.org

Parasite Module: Simulating the direct effects of DEC on the parasite. This would include the drug's impact on TRP channels, the resulting influx of Ca2+, and subsequent muscle paralysis. nih.govnih.govasm.orgnih.gov Transcriptomic data would inform which channel genes are most affected.

Host-Parasite Interface Module: Modeling the disruption of arachidonic acid metabolism based on metabolomic and proteomic data. drugbank.comnih.gov This module would predict changes in inflammatory mediators and the increased adherence of host immune cells to the parasite surface.

Host Immune Response Module: Simulating the activation of the innate immune system, informed by proteomic data on immune cell protein expression, leading to the phagocytosis and clearance of the sensitized microfilariae. patsnap.comnih.gov

Table 4: Components of a Hypothetical Systems Pharmacology Model for Diethylcarbamazine

Model ComponentInput Data SourcesPredicted Output/Function
Pharmacokinetics (PBPK) Drug absorption/metabolism studies.Time-course of DEC and metabolite concentrations in tissues. frontiersin.org
Parasite Physiology Transcriptomics, electrophysiology.Probability of parasite paralysis via TRP channel activation. nih.govnih.gov
Host-Parasite Interface Metabolomics, proteomics.Levels of prostaglandins/leukotrienes; rate of immune cell adhesion. drugbank.comnih.gov
Host Immune System Proteomics, cell-based assays.Rate of microfilariae clearance by phagocytes. patsnap.com
Integrated Model All of the above.Overall drug efficacy; prediction of key bottlenecks in the system.

Future Directions and Emerging Research Avenues

Development of Next-Generation Diethylcarbamazine (B1670528) Derivatives

The development of new formulations and derivatives of existing drugs is a critical strategy to improve therapeutic outcomes. In the context of diethylcarbamazine, research is moving towards novel delivery systems that can enhance efficacy and potentially broaden its therapeutic applications.

One promising advancement is the development of nano-formulations of DEC. For instance, a nanoencapsulated version of DEC, referred to as NANO-DEC, has been investigated for its anti-inflammatory and anti-fibrotic properties. nih.gov Studies have shown that treatment with NANO-DEC exhibited superior anti-inflammatory and anti-fibrotic effects compared to the traditional DEC formulation. nih.gov This was evidenced by the restoration of liver morphology, a reduction in collagen fiber content, and a decrease in the expression of inflammatory and fibrotic markers in preclinical models of liver fibrosis. nih.gov Such nano-formulations could represent a significant step forward, offering a well-tolerated drug with enhanced therapeutic potential for chronic inflammatory conditions.

The table below summarizes the comparative effects of traditional DEC and NANO-DEC in a preclinical model of liver fibrosis.

ParameterTraditional DECNANO-DEC
Anti-inflammatory Effect ModerateSuperior
Anti-fibrotic Effect ModerateSuperior
Restoration of Liver Morphology PartialSignificant
Reduction in Collagen Fibers ModerateSignificant
Decrease in Inflammatory Markers ModerateSignificant

This table is based on findings from a preclinical study on liver fibrosis and illustrates the potential advantages of nano-formulations.

Future research in this area will likely focus on optimizing these nano-delivery systems for filarial diseases, aiming to improve drug targeting to adult worms and microfilariae, potentially leading to more effective parasite clearance.

Integration of Advanced In Vitro Models (e.g., Organ-on-a-Chip) in Preclinical Evaluation

The preclinical evaluation of antifilarial drugs has traditionally relied on animal models and conventional 2D cell cultures. However, these models often fail to accurately replicate the complex microenvironment of human tissues, leading to a high rate of failure in clinical trials. nih.gov The emergence of advanced in vitro models, such as organ-on-a-chip (OOC) technology, offers a paradigm shift in preclinical drug development. nih.govnih.gov

OOCs are microfluidic devices that contain living cells in continuously perfused microchambers, creating a dynamic 3D environment that mimics the physiological functions of human organs. researchgate.netdrugtargetreview.commdpi.com These models can incorporate multiple cell types, tissue-tissue interfaces, and biomechanical cues, providing a more human-relevant platform for studying disease and testing drug candidates. drugtargetreview.com

For filarial diseases, OOCs can be engineered to model the lymphatic system, providing a more accurate environment to study the interaction between the parasite and host tissues and to screen for new drugs. researchgate.net The advantages of using OOCs in the preclinical evaluation of diethylcarbamazine and its derivatives include:

Enhanced physiological relevance: OOCs can better replicate the complex 3D architecture and fluid dynamics of the lymphatic system where adult filarial worms reside. drugtargetreview.com

Real-time monitoring: These platforms allow for the real-time imaging and analysis of parasite viability and behavior in response to drug treatment.

Reduced reliance on animal models: OOCs can help to reduce the number of animals used in preclinical research, in line with the "3Rs" principle (Replacement, Reduction, and Refinement). nih.gov

The integration of these advanced models is expected to accelerate the preclinical development of new antifilarial therapies by providing more predictive data on efficacy and safety. nih.gov

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Filarial Diseases

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and development of new medicines for neglected tropical diseases, including filariasis. nih.gov These computational methods can analyze vast datasets to identify novel drug targets, screen large compound libraries, and predict the activity of potential drug candidates. nih.govyoutube.com

The application of AI and ML in the discovery of antifilarial drugs can be multifaceted:

Target Identification: AI algorithms can analyze genomic and proteomic data from filarial parasites to identify essential proteins that could serve as novel drug targets. mdpi.com

Virtual Screening: ML models can be trained on existing data of known antifilarial compounds to screen virtual libraries of millions of molecules and identify those with a high probability of being active against the parasite. youtube.commdpi.com This approach can significantly reduce the time and cost associated with traditional high-throughput screening.

Drug Repurposing: AI can be used to screen existing approved drugs for potential new uses against filarial diseases, a strategy that can expedite the drug development process. nih.gov

Lead Optimization: ML models can help to optimize the chemical structure of promising lead compounds to improve their efficacy and reduce potential toxicity.

A notable example of this approach is the "DeepMalaria" project, a deep-learning-based process for discovering anti-plasmodial drugs, which demonstrates the potential of AI to identify potent new therapeutic candidates from large datasets. nih.gov Similar strategies are being applied to discover drugs against Wolbachia, the endosymbiotic bacteria essential for the survival of filarial worms, which could lead to new macrofilaricidal treatments. youtube.com

Exploring Novel Targets and Mechanisms of Action

For many years, the precise mechanism of action of diethylcarbamazine was not fully understood, with the prevailing theory being that it worked indirectly by modulating the host's immune response to make the microfilariae more susceptible to clearance. drugbank.compatsnap.comwikipedia.orgnih.gov However, recent research has unveiled a more direct mode of action.

A groundbreaking study has shown that DEC has direct and rapid effects on Brugia malayi, causing a temporary spastic paralysis of the parasite. nih.gov This effect is mediated by the opening of Transient Receptor Potential (TRP) channels in the parasite's muscle, including TRP-2 (a TRPC-like channel subunit). nih.gov This finding elucidates the rapid onset of DEC's therapeutic action and opens new avenues for developing drugs that specifically target these parasite channels. nih.gov

Beyond elucidating DEC's mechanism, researchers are actively exploring novel drug targets within the filarial parasites. Some of the promising targets include:

Calumenin: A calcium-binding protein that is conserved among nematodes and is crucial for fertility and cuticle development. nih.govnih.gov Targeting calumenin could lead to drugs with both sterilizing and killing effects on adult worms. nih.gov

Histone Demethylases: These enzymes play a role in epigenetic regulation and have been identified as a potential target for developing new macrofilaricidal drugs with selective activity against adult parasites. plos.org

Wolbachia Endosymbionts: These bacteria are essential for the development, fertility, and survival of many filarial species. neb.com Targeting Wolbachia with antibiotics has proven to be an effective macrofilaricidal strategy.

The table below highlights some of the novel drug targets being explored for filarial diseases.

TargetLocation/FunctionPotential Therapeutic Effect
TRP Channels Parasite MuscleParalysis of the parasite
Calumenin Endoplasmic ReticulumSterilization and killing of adult worms
Histone Demethylases Nucleus (Epigenetic Regulation)Killing of adult worms
Wolbachia EndosymbiontKilling of adult worms

Comparative Pharmacological Studies Across Diverse Parasite Species in Preclinical Settings

Filarial diseases in humans are caused by several different species of parasitic worms, primarily Wuchereria bancrofti, Brugia malayi, Brugia timori, Loa loa, and Onchocerca volvulus. nih.govneb.com While diethylcarbamazine is effective against several of these species, particularly those causing lymphatic filariasis and loiasis, there can be inconsistencies in its effects against different filariae in different hosts. wikipedia.orgnih.govmedscape.com

Therefore, there is a need for more comprehensive comparative pharmacological studies in preclinical settings to better understand the species-specific activity of DEC and other antifilarial drugs. Such studies would involve:

Standardized in vitro assays: Developing and utilizing robust in vitro culture systems for different filarial species and life stages to directly compare the effects of drugs on parasite motility, development, and survival.

Preclinical animal models: Using established animal models of filariasis to compare the in vivo efficacy of drugs against different parasite species. frontiersin.org

The data from these comparative studies would be invaluable for:

Optimizing treatment strategies: Understanding which drugs are most effective against specific filarial species can help to tailor treatment regimens for different geographical regions where different parasites are endemic.

Informing drug discovery: Identifying species-specific differences in drug susceptibility can provide insights into the underlying biological differences between the parasites, which could be exploited for the development of new, more targeted therapies.

Early research in Japan demonstrated the ability of DEC to clear microfilariae of both W. bancrofti and B. malayi. nih.gov More recent comparative trials have also been conducted to assess the efficacy of different DEC regimens. nih.gov Expanding on this work with modern preclinical tools will be crucial for advancing the goal of global filariasis elimination.

Q & A

Q. How can clinical trial designs optimize detection of rare ADRs for this compound?

  • Methodological Answer : Implement active surveillance in endemic regions (e.g., 10,000-patient cohorts) using standardized case report forms. Leverage pharmacovigilance databases (e.g., WHO VigiBase) for signal detection of hepatic/hematologic events .

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